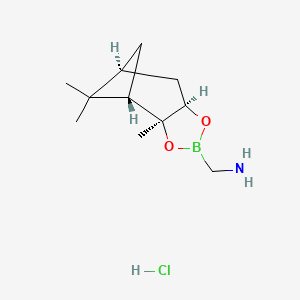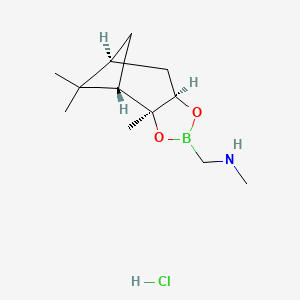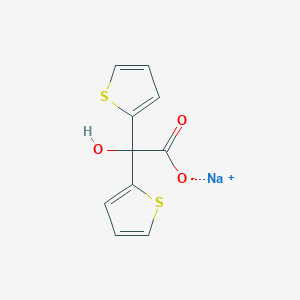![molecular formula C23H27N3O4S B3292268 N-[2-(2-furyl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-methoxybenzenesulfonamide CAS No. 877648-20-9](/img/structure/B3292268.png)
N-[2-(2-furyl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-methoxybenzenesulfonamide
Vue d'ensemble
Description
N-[2-(2-furyl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-methoxybenzenesulfonamide, also known as F 169, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a sulfonamide derivative and has been found to exhibit a range of biochemical and physiological effects in laboratory experiments. In
Applications De Recherche Scientifique
Antibacterial Activity
Furan derivatives, such as the compound , have been found to have significant antibacterial activity . They have been used in the creation of numerous innovative antibacterial agents, particularly in the fight against microbial resistance . The furan nucleus is an essential synthetic technique in the search for new drugs .
Antimicrobial Drugs
Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics. They have been employed as medicines in a number of distinct disease areas . There is an urgent need to find new antimicrobial compounds to treat multi-resistant illnesses with distinct mechanisms of action .
Anti-Ulcer Activity
Furan has a variety of therapeutic advantages, such as anti-ulcer . This suggests that the compound could potentially be used in the treatment of ulcers.
Diuretic Activity
Furan-containing compounds have been found to have diuretic properties . This could potentially make the compound useful in treatments requiring increased urine production.
Muscle Relaxant Activity
Furan has been found to have muscle relaxant properties . This suggests that the compound could potentially be used in the treatment of muscle spasms or to induce muscle relaxation.
Anti-Inflammatory, Analgesic, and Antidepressant Activities
Furan-containing compounds have been found to have anti-inflammatory, analgesic, and antidepressant properties . This suggests that the compound could potentially be used in the treatment of inflammation, pain, and depression.
Anti-Parkinsonian and Anti-Glaucoma Activities
Furan-containing compounds have been found to have anti-parkinsonian and anti-glaucoma properties . This suggests that the compound could potentially be used in the treatment of Parkinson’s disease and glaucoma.
Antihypertensive and Anti-Aging Activities
Furan-containing compounds have been found to have antihypertensive and anti-aging properties . This suggests that the compound could potentially be used in the treatment of high blood pressure and to slow the aging process.
Mécanisme D'action
Target of Action
The primary target of this compound is the adenosine receptor A2a . Adenosine receptors are G protein-coupled receptors (GPCRs) that play a crucial role in various physiological processes, including neurotransmission, inflammation, and immune responses .
Mode of Action
The compound interacts with the adenosine receptor A2a, specifically binding to its active site. Upon binding, it modulates downstream signaling pathways. Activation of A2a receptors leads to increased cyclic AMP (cAMP) levels, which in turn affects intracellular processes. The exact downstream effects depend on the tissue context and the presence of other signaling molecules .
Biochemical Pathways
The affected pathways include the adenylyl cyclase-cAMP-PKA pathway . By activating A2a receptors, the compound enhances cAMP production, which subsequently activates protein kinase A (PKA). PKA then phosphorylates various intracellular proteins, influencing cellular responses such as vasodilation, neurotransmitter release, and immune cell function .
Pharmacokinetics
Result of Action
The molecular and cellular effects of this compound’s action include:
- Immunomodulation : A2a receptors are abundant in immune cells; their activation can suppress immune responses, making this compound relevant in inflammatory conditions .
Action Environment
Environmental factors, such as pH, temperature, and the presence of other ligands, can influence the compound’s efficacy and stability. Specific data on these aspects for this compound remain elusive .
Propriétés
IUPAC Name |
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S/c1-29-20-9-11-21(12-10-20)31(27,28)24-18-22(23-8-5-17-30-23)26-15-13-25(14-16-26)19-6-3-2-4-7-19/h2-12,17,22,24H,13-16,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKQIEVMSEUUTTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-methoxybenzene-1-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B3292196.png)
![2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B3292203.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(6-phenyl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]acetamide](/img/structure/B3292218.png)
![N-(2-methoxyphenethyl)-2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B3292226.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(6-pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]acetamide](/img/structure/B3292228.png)
![N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethylbenzenesulfonamide](/img/structure/B3292238.png)
![4-bromo-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B3292246.png)
![N-(2-(furan-2-yl)-2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3292256.png)
![4-bromo-N-[2-(2-furyl)-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B3292257.png)
![N-[2-(2-furyl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B3292260.png)
![N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzenesulfonamide](/img/structure/B3292274.png)